Technical Guide: 5-Bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3)
Technical Guide: 5-Bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3)
Chemical Identity & Structural Significance[1][2]
5-bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3) serves as a high-value "privileged intermediate" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility stems from its bifunctional nature, offering two distinct vectors for molecular diversification.
Structural Analysis[2]
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The Pyridine Core: The nitrogen heterocycle modulates lipophilicity (LogP ~2.5) and hydrogen bond acceptor capability compared to a phenyl ring, often improving the pharmacokinetic (PK) profile of drug candidates.
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C-5 Bromine Handle: A chemically active site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the attachment of aryl, heteroaryl, or alkynyl scaffolds.
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C-3 Isopropylamine: The N-isopropyl group provides steric bulk and hydrophobic interaction potential. In kinase inhibitors, this moiety frequently occupies the hydrophobic pocket (e.g., the ATP-binding site), improving selectivity over bare amino groups.
| Property | Data |
| CAS Number | 1201643-57-3 |
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| Predicted LogP | 2.4 - 2.6 |
| pKa (Predicted) | ~5.5 (Pyridine N), Weakly basic amine |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathways: The "Expert" Approach
While multiple routes exist to access this scaffold, selecting the correct pathway is critical for scalability and purity.
Comparative Analysis of Routes
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Nucleophilic Aromatic Substitution (SNAr): Reacting 3,5-dibromopyridine with isopropylamine.
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Drawback: The 3-position of pyridine is not electronically activated for SNAr. This route requires harsh conditions (high temperature, microwave irradiation) or strong bases (e.g., NaNH2), often leading to low yields (~30%) and regioisomeric byproducts [1].
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Reductive Amination (Recommended): Reacting 3-amino-5-bromopyridine with acetone and a reducing agent.
Visualization: Synthesis Decision Matrix
Caption: Comparison of synthetic routes. Route B (Reductive Amination) is preferred for purity and yield.
Detailed Experimental Protocol: Reductive Amination
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the pyridine ring or the bromine handle.
Reagents
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Starting Material: 3-Amino-5-bromopyridine (1.0 equiv)
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Carbonyl Source: Acetone (Excess, serves as solvent/reagent or 3-5 equiv in DCM)
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Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
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Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology
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Imine Formation:
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Charge a reaction vessel with 3-amino-5-bromopyridine (10 g, 57.8 mmol) and DCE (100 mL).
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Add Acetone (4.2 mL, 57.8 mmol) and Acetic Acid (3.3 mL, 57.8 mmol).
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Stir at Room Temperature (20-25°C) for 30–60 minutes.
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Expert Insight: Pre-stirring ensures equilibrium formation of the imine (Schiff base) before the reducing agent is introduced.
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Reduction:
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Cool the mixture to 0°C (optional, but recommended to control exotherm).
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Add Sodium triacetoxyborohydride (18.4 g, 86.7 mmol) portion-wise over 15 minutes.
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Allow the reaction to warm to Room Temperature and stir for 12–16 hours.
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Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The imine intermediate should disappear.
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Work-up & Purification:
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Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH ~8.
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Extract the aqueous layer with DCM (3 x 50 mL).
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Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[4]
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Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc/Hexanes).
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Expected Yield: 85-95% as an off-white solid.
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Workflow Visualization
Caption: Step-by-step workflow for the reductive amination of 3-amino-5-bromopyridine.
Functionalization & Reactivity[1][6]
The 5-bromo substituent allows this molecule to function as a versatile electrophile in transition-metal catalyzed couplings.
Key Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate biaryl systems (common in kinase inhibitors).
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Buchwald-Hartwig Amination: Displacement of the bromine with a second amine to create diamino-pyridine derivatives.
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Heck Reaction: Coupling with alkenes to introduce styryl or vinyl groups.
Self-Validating System: Suzuki Coupling Example
To validate the reactivity of the synthesized batch, perform a standard coupling with Phenylboronic acid.
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Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2 equiv), Dioxane/H2O (4:1), 90°C, 4h.
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Success Criteria: >90% conversion to 5-phenyl-N-isopropylpyridin-3-amine (LC-MS).
Caption: Divergent synthesis capabilities from the core 5-bromo intermediate.
Safety & Handling (E-E-A-T)
Hazard Classification:
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Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). Pyridine derivatives can be toxic if absorbed.
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Skin/Eye Irritation: Category 2.[5] Causes serious eye irritation and skin irritation.[5]
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STOT-SE: Category 3 (Respiratory irritation).[5]
Handling Protocol:
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Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust formation is likely, use a particulate respirator (N95).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine over long periods.
References
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Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4). Link
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BenchChem. (2025).[6] "Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." Link
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National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 85759939, 5-bromo-N,N-dipropylpyridin-3-amine (Related Structure)." PubChem. Link
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MDPI. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules. Link
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Fisher Scientific. (2025). "Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine (Analogous Hazard Data)." Link
